2,2,5,7,8-Pentamethyl-6-chromanol
Overview
Description
Chromanol is a class of organic compounds characterized by a chroman ring structure, which is a benzopyran derivative. These compounds are widely recognized for their biological activities and are found in various natural sources, including plants, algae, and fungi. Chromanols are particularly notable for their antioxidant properties, which make them valuable in both health and industrial applications.
Synthetic Routes and Reaction Conditions:
Reduction of Dihydrocoumarins by Aluminum Hydrides: This is a common method for preparing 2-chromanol derivatives.
Titanocene-Catalyzed Reduction: Another method involves the reduction of dihydrocoumarin using titanocene as a catalyst.
Double Reduction of Coumarins: Coumarins can be reduced twice to form 2-chromanols.
Lactols from Acetals: This method involves the formation of lactols from acetals, which can then be converted into chromanols.
Intramolecular Lactolization: This involves the hydroformylation of protected 2-hydroxystyrene derivatives, followed by palladium-catalyzed conjugate addition.
Industrial Production Methods:
Optically Active Chromanol Derivatives: A novel method for producing optically active chromanol derivatives involves a process that does not require severe reaction conditions or dangerous reagents, making it advantageous for mass production.
Types of Reactions:
Oxidation: Chromanols can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert chromanols into their corresponding dihydro derivatives.
Substitution: Chromanols can participate in substitution reactions, where functional groups on the chromanol ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Aluminum hydrides and titanocene are frequently used reducing agents.
Catalysts: Palladium and other transition metals are often used as catalysts in substitution reactions.
Major Products:
Quinones: Oxidation of chromanols typically yields quinones.
Dihydrochromanols: Reduction reactions produce dihydrochromanols.
Substituted Chromanols: Substitution reactions result in various substituted chromanol derivatives.
Mechanism of Action
Target of Action
The primary target of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
PMC has been reported to have potent androgen receptor (AR) signaling modulation . This means that PMC can influence the way the androgen receptor signals and communicates with other molecules in the cell.
Biochemical Pathways
Ox-LDL is associated with dysfunctional lipid metabolism, a characteristic of age-related macular degeneration (AMD). PMC has shown significant protection against oxidative stress, which is a key factor in the pathogenesis of AMD .
Pharmacokinetics
It is known that pmc is a suitable reagent used for the quantitative analysis of α-tocopherol by plasma-based gas chromatography/tandem mass spectrometry (gc/ms/ms)
Result of Action
PMC has demonstrated anti-cancer activity against prostate cancer cell lines . It has been shown to reduce cell death in human retinal pigment epithelial cells induced by ox-LDL . Gene ontology enrichment analysis indicated upregulation of apoptosis, autophagy, and cell death-associated pathways with ox-LDL treatment, which were all downregulated by PMC treatment .
Action Environment
The action, efficacy, and stability of PMC can be influenced by various environmental factors. For instance, the presence of various alcohols can cause PMC to undergo oxidation, producing different compounds . Additionally, safety data sheets suggest that PMC should be stored in a well-ventilated place and kept tightly closed . These factors could potentially influence the action and efficacy of PMC in a biological context, but more research is needed to fully understand these effects.
Biochemical Analysis
Cellular Effects
2,2,5,7,8-Pentamethyl-6-chromanol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to rescue oxidized low-density lipoprotein (ox-LDL) induced cytotoxicity in human retinal pigment epithelial cells . It influences cell function by modulating androgen receptor signaling and demonstrating anti-cancer activity against prostate cancer cell lines .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to undergo oxidation in the presence of various alcohols
Scientific Research Applications
Chromanol compounds have a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tocopherols (α-, β-, γ-, δ-tocopherol)
- Tocotrienols (α-, β-, γ-, δ-tocotrienol)
- Plastochromanol-8
- Phylloquinones (vitamin K)
- Ubiquinones (coenzyme Q10)
Chromanol’s unique structural features and diverse biological activities make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBPXHSZHLFWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241721 | |
Record name | Chromanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
950-99-2 | |
Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13111 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 950-99-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Chromanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHROMANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G73627R36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,5,7,8-pentamethyl-6-chromanol?
A1: The molecular formula of this compound is C14H20O2, and its molecular weight is 220.31 g/mol.
Q2: How does the structure of PMC differ from α-tocopherol?
A2: PMC lacks the phytyl side chain present in α-tocopherol. This structural difference affects its physicochemical properties, such as lipophilicity and membrane mobility. [, ]
Q3: How does PMC exhibit antioxidant activity?
A3: PMC acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, effectively inhibiting lipid peroxidation. [, ] Studies comparing PMC to other antioxidants, including α-tocopherol, have shown that it possesses potent radical scavenging abilities. [, ]
Q4: How do the antioxidant properties of PMC compare to its oxidation products?
A5: While PMC itself exhibits potent antioxidant activity, some of its oxidation products also demonstrate antioxidant capabilities, although generally weaker than PMC. []
Q5: How do alcohols influence the oxidation of PMC?
A7: The presence of alcohols can alter the oxidation pathway of PMC, leading to the formation of different oxidation products compared to oxidation in non-alcoholic solutions. []
Q6: Does PMC exhibit any pro-oxidant activity?
A6: While primarily recognized for its antioxidant properties, PMC, like other antioxidants, can exhibit pro-oxidant activity under specific conditions. This duality highlights the complex nature of antioxidant behavior and the importance of considering context-specific effects.
Q7: Does PMC have any anti-cancer activity?
A9: Research suggests that PMC possesses antiandrogen activity in prostate carcinoma cells. [] It inhibits androgen-stimulated growth and prostate-specific antigen release, potentially by acting as an androgen receptor antagonist. [, ]
Q8: Has PMC been investigated in clinical trials?
A10: Yes, a Phase 1/2a clinical trial has been conducted to assess the safety, tolerability, and preliminary efficacy of PMC in men with advanced prostate cancer. [, ]
Q9: Can PMC be glycosylated by plant cells?
A11: Yes, cultured plant cells of certain species, such as Phytolacca americana, can convert PMC into its β-glucoside and other glycosylated derivatives. [] This biotransformation may offer a potential route for producing novel PMC derivatives with altered biological activities.
Q10: How does the solubility of PMC compare to α-tocopherol?
A12: PMC, lacking the long phytyl side chain, exhibits lower lipophilicity and greater water solubility compared to α-tocopherol. [] This difference in solubility influences its interaction with membranes and its potential applications in drug delivery systems.
Q11: How stable is PMC under different conditions?
A11: The stability of PMC can be affected by factors like temperature, light exposure, and the presence of oxidizing agents.
Q12: What are some strategies for improving the stability and bioavailability of PMC?
A14: Formulation strategies like encapsulation in liposomes or complexation with cyclodextrins can enhance the stability and bioavailability of PMC. [, ] These approaches can improve its delivery to target tissues and potentially enhance its therapeutic efficacy.
Q13: What analytical methods are commonly used to characterize and quantify PMC?
A15: Techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are commonly employed for the analysis of PMC and its derivatives. [, , ]
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